2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid

Description

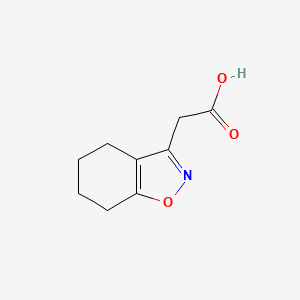

2-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)acetic acid is a heterocyclic compound featuring a partially saturated benzoxazole ring fused with an acetic acid moiety.

Key structural attributes:

- Core: A 4,5,6,7-tetrahydro-1,2-benzoxazole ring (saturated bicyclic system).

- Substituent: Acetic acid (–CH₂COOH) at the 3-position of the benzoxazole ring.

- Molecular formula: Presumed to be C₉H₁₁NO₃ (inferred from analogs in and ).

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQFWBGCHDNKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material Preparation : Tetrahydro-o-aminophenol is synthesized via catalytic hydrogenation of o-nitrophenol derivatives, followed by reduction of the nitro group to an amine.

-

Cyclization : The aminophenol reacts with chloroacetic acid in the presence of a base (e.g., potassium carbonate) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. The base facilitates deprotonation, enabling nucleophilic attack by the amine on the α-carbon of chloroacetic acid.

-

Workup : The reaction mixture is acidified to precipitate the product, which is purified via recrystallization from ethanol/water.

Key Data :

-

Yield : 58–65%

-

Purity : >95% (HPLC)

-

Critical Parameters : Excess chloroacetic acid (1.5 equiv) and strict moisture control improve yield.

Oxidative Ring-Closure of β-Keto Acid Intermediates

An alternative route employs β-keto acids as intermediates, enabling simultaneous ring formation and acetic acid incorporation.

Reaction Steps

-

Synthesis of β-Keto Acid : Cyclohexenone is treated with diethyl oxalate under basic conditions to form a β-keto ester, which is hydrolyzed to the β-keto acid using aqueous HCl.

-

Cyclodehydration : The β-keto acid reacts with hydroxylamine hydrochloride in ethanol at reflux (78°C) for 8 hours. This step induces cyclization, forming the tetrahydrobenzoxazole ring.

-

Isolation : The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

Optimization Insights :

-

Catalyst : Adding p-toluenesulfonic acid (0.1 equiv) accelerates cyclodehydration, reducing reaction time to 5 hours.

-

Yield : 70–75%

Bromination-Functionalization of Preexisting Heterocycles

Modification of preformed tetrahydrobenzoxazole derivatives offers a route to introduce the acetic acid group.

Methodology

-

Bromination : 3-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV light, yielding 3-(bromomethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole.

-

Cyanide Substitution : The brominated intermediate reacts with sodium cyanide in dimethylformamide (DMF) at 100°C for 6 hours, forming the nitrile derivative.

-

Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl at reflux for 12 hours.

Performance Metrics :

-

Overall Yield : 40–45%

-

Challenges : Over-bromination side products require careful column chromatography for removal.

Catalytic Hydrogenation of Aromatic Benzoxazole Derivatives

For substrates with aromatic rings, selective hydrogenation provides access to the tetrahydro structure.

Process Overview

-

Benzoxazole Synthesis : o-Aminophenol reacts with bromoacetic acid in the presence of triethylamine to form 3-(carboxymethyl)-1,2-benzoxazole.

-

Hydrogenation : The aromatic benzoxazole is hydrogenated using a palladium-on-carbon catalyst (5% Pd/C) under 50 psi H₂ at 120°C for 24 hours. This step reduces the benzene ring to a cyclohexene moiety while preserving the oxazole ring.

-

Purification : The product is filtered and crystallized from methanol.

Data Highlights :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization | 58–65 | >95 | Single-step process | Moisture-sensitive reagents |

| β-Keto Acid Route | 70–75 | 90 | High yield | Multi-step synthesis |

| Bromination-Functionalization | 40–45 | 85 | Modular approach | Low overall yield |

| Hydrogenation | 50–55 | 88 | Preserves oxazole ring | High-pressure conditions required |

Industrial-Scale Considerations

For large-scale production, the β-keto acid route is favored due to its higher yield and reproducibility. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid and analogous compounds:

*Estimated based on analogs.

Key Observations:

Saturation may also confer conformational flexibility, influencing binding interactions in biological systems.

Functional Group Position :

- Unlike 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (), which has a –COOH group directly attached to the heterocycle, the target compound’s acetic acid moiety (–CH₂COOH) introduces a methylene spacer, altering electronic and steric properties .

Substituent Effects :

- Methoxy-substituted analogs (e.g., 2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid) exhibit higher molecular weights and increased lipophilicity, which may enhance membrane permeability .

Biological Activity

The compound 2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid belongs to a class of benzoxazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : 111080-75-2

Antibacterial Activity

Research indicates that benzoxazole derivatives exhibit selective antibacterial properties. A study on related compounds demonstrated that while many exhibited limited antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, some were effective against Escherichia coli . The minimum inhibitory concentrations (MIC) for various derivatives were reported, with some showing promising activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | Bacillus subtilis |

| Compound B | 100 | Escherichia coli |

Antifungal Activity

In addition to antibacterial properties, certain benzoxazole derivatives have shown antifungal activity. For instance, compounds derived from benzoxazole were tested against Candida albicans, revealing moderate antifungal effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzoxazole ring significantly influenced antifungal potency .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is particularly noteworthy. Various studies have demonstrated that these compounds can induce cytotoxic effects in several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For example, one study reported a significant reduction in cell viability in A549 cells at concentrations as low as 50 µg/mL .

| Cell Line | IC₅₀ (µg/mL) | Compound Tested |

|---|---|---|

| MCF-7 | 28 ± 13.2 | Benzoxazole Derivative A |

| A549 | 50 | Benzoxazole Derivative B |

| PC3 | 35 | Benzoxazole Derivative C |

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial activity of various benzoxazole derivatives, only a few compounds were active against Bacillus subtilis and Escherichia coli. The presence of certain functional groups was crucial for enhancing antibacterial efficacy .

- Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results indicated that these compounds could selectively target cancer cells while exhibiting lower toxicity towards normal cells .

- Structure–Activity Relationship Analysis : A comprehensive SAR analysis revealed that modifications in the benzoxazole structure significantly impacted both antibacterial and anticancer activities. This information is vital for guiding future drug design efforts aimed at optimizing therapeutic efficacy .

Q & A

Basic: What are the established synthetic routes for 2-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid and its derivatives?

Methodological Answer:

The synthesis typically involves coupling reactions between benzoxazole precursors and acetic acid derivatives. For example:

- Reaction with chloroacetic acid : Heating 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine derivatives with chloroacetic acid in alkaline medium yields thioacetic acid analogs. This method is adapted from triazole-thione reactions, where equimolar ratios and reflux conditions (e.g., ethanol, 4–6 hours) are critical for optimal yield .

- Benzoxazole-carboxylate synthesis : Methyl 3-amino-4-hydroxybenzoate can be refluxed with aryl acids to form benzoxazole-carboxylate intermediates, which are further functionalized to target compounds. Reaction time (15+ hours) and excess reagents ensure completion .

Basic: How is structural confirmation achieved for synthesized derivatives of this compound?

Methodological Answer:

Structural integrity is validated via:

- Thin-layer chromatography (TLC) : To confirm purity and individuality post-recrystallization .

- Spectroscopic techniques : IR spectroscopy identifies functional groups (e.g., S–H stretches in thioacetic acids at 2550–2600 cm⁻¹, C=O bonds at 1700–1750 cm⁻¹). Elemental analysis (C, H, N, S) verifies stoichiometry .

- Comparative analysis : Cross-referencing with databases (e.g., ChemSpider) for SMILES/InChI alignment ensures consistency with known benzoxazole-acetic acid analogs .

Advanced: What experimental variables significantly impact the yield and purity of synthesized derivatives?

Methodological Answer:

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 reactions, while ethanol/water mixtures improve salt formation (e.g., Na⁺/K⁺ salts) .

- Reaction time and temperature : Extended reflux durations (e.g., 15+ hours for benzoxazole-carboxylates) prevent intermediate decomposition .

- Purification protocols : Recrystallization in ethanol/water (1:2 v/v) removes unreacted chloroacetic acid, while column chromatography isolates regioisomers .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Substituent effects : Varying R-groups on the triazole or benzoxazole ring alter pharmacokinetics. For example, morpholine salts enhance solubility but may reduce membrane permeability compared to sodium salts .

- Purity thresholds : Impurities <97% (by HPLC) can skew bioactivity results. Reproducibility requires strict adherence to CAS RN-defined standards .

- Assay variability : Standardize in vitro models (e.g., MIC assays for antimicrobial studies) and validate with positive controls (e.g., ciprofloxacin) .

Advanced: What strategies optimize the pharmacological profile of this compound?

Methodological Answer:

- Salt formation : Sodium/potassium salts improve aqueous solubility, while transition metal complexes (e.g., Cu²⁺, Zn²⁺) enhance antimicrobial activity via chelation .

- Derivatization : Hydrazide derivatives (e.g., (5-chloroindol-3-ylidene) hydrazides) introduce π-π stacking interactions, boosting binding affinity to target enzymes .

- Structure-activity relationship (SAR) studies : Systematic substitution at the tetrahydrobenzoxazole core (e.g., electron-withdrawing groups at C-4) modulates logP and bioavailability .

Basic: Which analytical techniques are essential for characterizing physicochemical properties?

Methodological Answer:

- Melting point analysis : Determines purity (e.g., sharp mp ranges within 1–2°C indicate homogeneity) .

- High-performance liquid chromatography (HPLC) : Quantifies purity (>97% for pharmacological studies) and detects regioisomeric impurities .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzoxazole C-3 proton at δ 8.1–8.3 ppm) .

Advanced: How can computational methods enhance the design of novel derivatives?

Methodological Answer:

- Docking simulations : Predict binding modes to targets (e.g., COX-2 or β-lactamases) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

- QSAR modeling : Correlate substituent electronegativity with antimicrobial potency to prioritize synthetic targets .

- DFT calculations : Optimize geometries for stability (e.g., planar benzoxazole rings favor π-orbital overlap) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE requirements : Use nitrile gloves and fume hoods due to potential irritancy (acetic acid derivatives) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

- MSDS compliance : Refer to OSHA/NIOSH guidelines for hydrazide derivatives, which may pose mutagenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.